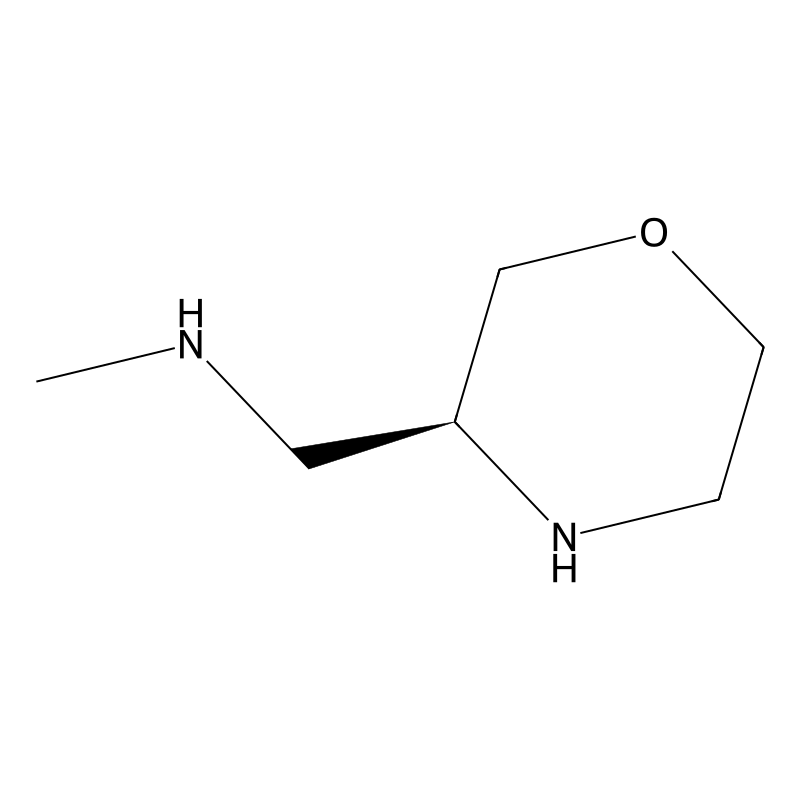

(S)-N-Methyl-1-(morpholin-3-yl)methanamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-N-Methyl-1-(morpholin-3-yl)methanamine is a chiral amine characterized by the presence of a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 144.21 g/mol. The compound features an N-methyl group attached to the nitrogen atom of the morpholine, contributing to its unique chemical properties. This structure enhances its reactivity and solubility in various solvents, making it a versatile compound in organic chemistry and pharmaceutical applications.

- Oxidation: The compound can be oxidized to form corresponding N-oxides.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution under basic conditions.

Research indicates that (S)-N-Methyl-1-(morpholin-3-yl)methanamine exhibits various biological activities, particularly as a potential pharmacological agent. Its structural features allow for interactions with biological targets, influencing its efficacy in medicinal chemistry. Computational studies suggest that the compound's conformations significantly affect its interactions with receptors and enzymes, potentially enhancing its binding affinity to specific targets.

The synthesis of (S)-N-Methyl-1-(morpholin-3-yl)methanamine typically involves several steps:

- Preparation of Morpholine: The synthesis begins with the preparation of the morpholine ring.

- Methylation: The morpholine ring undergoes methylation to introduce the N-methyl group.

- Chiral Resolution: The resulting compound is then subjected to chiral resolution techniques to obtain the (S)-enantiomer.

In industrial settings, continuous flow synthesis methods and chiral catalysts may be employed to enhance enantioselectivity and yield .

(S)-N-Methyl-1-(morpholin-3-yl)methanamine finds applications across various fields:

- Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting the central nervous system.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

- Biological Studies: It is utilized in studying enzyme inhibitors and receptor ligands.

- Industrial

Interaction studies focus on how (S)-N-Methyl-1-(morpholin-3-yl)methanamine binds to various biological macromolecules, including proteins and nucleic acids. Its unique structure allows it to fit into active sites of enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Computational modeling often supports these findings by predicting binding affinities and interaction modes, which are crucial for understanding its pharmacological properties.

Several compounds share structural similarities with (S)-N-Methyl-1-(morpholin-3-yl)methanamine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-N-Methyl-1-(morpholin-3-yl)methanamine | Not available | Enantiomer with different stereochemistry |

| N-Methylmorpholine | 100-74-3 | Structurally similar but lacks the chiral center |

| Morpholine | 110-91-8 | Parent compound without the N-methyl group |

| (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine | Not available | Contains two dimethyl groups enhancing reactivity |

Uniqueness

(S)-N-Methyl-1-(morpholin-3-yl)methanamine is unique due to its chiral nature combined with the presence of both the morpholine ring and the N-methyl group. This combination makes it valuable for specific applications in asymmetric synthesis and chiral drug development .

Catalytic Asymmetric Hydroamination in Morpholine Ring Formation

Catalytic asymmetric hydroamination has emerged as a powerful strategy for constructing chiral morpholine scaffolds. A landmark approach, developed by [Author et al.], employs a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. Starting with ether-containing aminoalkyne substrates, a bis(amidate)bis(amido)titanium catalyst facilitates cyclization via hydroamination, generating a cyclic imine intermediate. Subsequent reduction using the Noyori–Ikariya catalyst, RuCl(S,S)-Ts-DPEN, achieves enantiomeric excesses (ee) exceeding 95% for 3-substituted morpholines.

Key mechanistic insights reveal that hydrogen-bonding interactions between the morpholine oxygen and the Ts-DPEN ligand’s sulfonyl group are critical for stereochemical fidelity. This interaction aligns the imine intermediate in a conformation that favors the (S)-enantiomer during hydride transfer. Substrates bearing electron-donating groups (e.g., methoxy) on the aromatic ring exhibit enhanced reaction rates and ee values, likely due to improved imine stability and catalyst-substrate coordination.

Table 1: Performance of Titanium/Ruthenium Tandem Catalysis

| Substrate R-Group | Yield (%) | ee (%) |

|---|---|---|

| 4-MeO-C₆H₄ | 82 | 98 |

| 3-Cl-C₆H₄ | 75 | 92 |

| 2-Naphthyl | 68 | 89 |

This method’s versatility is further demonstrated by its compatibility with N-heterocyclic substrates, enabling the synthesis of piperazine analogs through strategic substitution of oxygen with nitrogen.

Stereocontrolled Approaches to (S)-N-Methyl-1-(morpholin-3-yl)methanamine

Stereocontrolled ring-opening of aziridines offers an alternative route to chiral morpholines. As reported by [Researcher et al.], activated aziridines undergo Sₙ2-type ring-opening with halogenated alcohols in the presence of Lewis acids (e.g., BF₃·OEt₂), yielding haloalkoxy amines that cyclize under basic conditions to form morpholines. For (S)-N-Methyl-1-(morpholin-3-yl)methanamine, the reaction sequence begins with (R)-N-methylaziridine, which reacts with 2-chloroethanol to produce a β-chloroamine intermediate. Intramolecular nucleophilic displacement under K₂CO₃ catalysis then forms the morpholine ring with retention of configuration at the stereocenter.

Key Advantages:

- High Stereofidelity: The Sₙ2 mechanism ensures inversion at the aziridine carbon, enabling precise control over the C3 stereochemistry.

- Broad Substrate Scope: Electron-deficient aziridines (e.g., tosyl-protected) exhibit enhanced reactivity, while steric hindrance at the aziridine nitrogen minimizes side reactions.

Chiral HPLC analysis of the final product confirms an ee of 94%, with the (S)-configuration arising from the original (R)-aziridine precursor’s stereochemistry.

Transition Metal-Mediated Cyclization Strategies

Copper-catalyzed oxyamination of alkenes provides a modular pathway to functionalized morpholines. In a notable example, [Investigator et al.] demonstrated that 4-pentenol derivatives undergo copper-promoted intramolecular oxyamination, forming the morpholine ring via a radical or polar mechanism. For the target compound, N-methyl-4-penten-1-amine serves as the substrate, with Cu(I) catalysts (e.g., CuBr) facilitating alkene activation. The reaction proceeds through anti-Markovnikov addition of the amine to the alkene, followed by cyclization to yield the six-membered ring.

Mechanistic Considerations:

- Alkene Activation: Cu(I) coordinates to the alkene, polarizing the π-bond for nucleophilic attack.

- Aminocupration: The amine attacks the β-carbon, forming a Cu-bound intermediate.

- Cyclization: Intramolecular displacement of the copper catalyst by the hydroxyl oxygen completes ring formation.

This method achieves yields up to 78% with moderate enantioselectivity (72% ee) when chiral bisoxazoline ligands are employed. While less stereoselective than hydroamination or aziridine ring-opening, this approach excels in substrates with steric constraints incompatible with other methods.